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Compound of Interest

Compound Name: AC-green

Cat. No.: B11932782

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins
(VDPs) within living systems. This (-allyl carbamate-based probe offers high sensitivity and low
toxicity, making it a valuable tool for investigating the role of VDPs in cellular processes,
particularly in the context of redox signaling. Upon selective reaction with the vicinal dithiol
groups of proteins, AC-green undergoes a significant increase in fluorescence intensity,
enabling clear visualization and quantification.

Principle of Detection

AC-green is essentially non-fluorescent in its native state. However, in the presence of proteins
containing vicinal dithiol groups (two cysteine residues in close proximity), the probe undergoes
a reaction that leads to the release of a highly fluorescent product. This "turn-on™ mechanism
provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount
of VDPs present.

Data Presentation
Table 1: Spectral and Performance Characteristics of
AC-green
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Property Value Reference
Excitation Wavelength (Aex) 400 nm [1]
Emission Wavelength (Aem) 475 nm [1]

> 60-fold increase upon
Fluorescence Enhancement reaction with VDPs in aqueous

solution

No apparent fluorescence

signal within the pH range of

pH Stability )
5.0-9.0 in the absence of
VDPs
No significant interference from
Selectivity other biological thiols, amino

acids, or inorganic salts

Table 2: Recommended Working Concentrations and
Incubation Times

o . Recommended . )
Application CelllOrganism Type . Incubation Time
Concentration
Live Cell Imaging HepG2, Hela cells 10 uM 15 minutes
In Vivo Imaging Zebrafish 10 uM 20 minutes

Experimental Protocols
Protocol 1: Live Cell Imaging of Vicinal Dithiol Proteins

This protocol describes the use of AC-green for imaging VDPs in cultured mammalian cells.
Materials:
e AC-green stock solution (e.g., 1 mM in DMSO)

e Cultured cells (e.g., HepG2, HelLa) seeded on glass-bottom dishes or coverslips
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o Complete cell culture medium

* Phosphate-buffered saline (PBS) or other suitable imaging buffer

» Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for 400 nm
excitation and a green emission filter)

Procedure:

o Cell Preparation:

o Seed cells on a suitable imaging vessel and culture until they reach the desired confluency
(typically 60-80%).

o Ensure cells are healthy and adherent before staining.

e Preparation of Staining Solution:

o Warm the AC-green stock solution to room temperature.

o Prepare a fresh 10 uM working solution of AC-green by diluting the stock solution in
serum-free cell culture medium or a suitable buffer like PBS. For example, add 1 puL of 1
mM AC-green to 99 pL of medium.

e Staining:

o Remove the culture medium from the cells.

o Wash the cells once with warm PBS.

o Add the 10 uM AC-green working solution to the cells, ensuring the entire surface is
covered.

o Incubate the cells for 15 minutes at 37°C in a CO2 incubator, protected from light.

e Washing:

o Remove the staining solution.
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o Wash the cells two to three times with warm PBS or complete culture medium to remove
any unbound probe.

e Imaging:

o Add fresh, pre-warmed imaging medium (e.g., complete culture medium without phenol
red or a specialized live-cell imaging solution) to the cells.

o Image the cells using a fluorescence microscope with excitation at approximately 400 nm
and emission detection centered around 475 nm.

o Acquire images using appropriate exposure times to minimize phototoxicity.
Control Experiment (Inhibition of VDPS):

To confirm the specificity of AC-green for VDPs, a control experiment using a VDP-specific
inhibitor like phenylarsine oxide (PAO) can be performed.

o Pre-treat the cells with a suitable concentration of PAO for a specific duration (e.g., 1 uM for
30 minutes) before adding the AC-green staining solution.

e Proceed with the staining and imaging protocol as described above.

» A significant reduction in green fluorescence intensity in PAO-treated cells compared to
untreated cells indicates that the signal from AC-green is specific to VDPs.

Protocol 2: In Vivo Imaging of Vicinal Dithiol Proteins in
Zebrafish

This protocol provides a general guideline for using AC-green to visualize VDPs in live
zebrafish larvae.

Materials:
e AC-green stock solution (e.g., 1 mM in DMSO)

o Zebrafish larvae (e.g., 3-5 days post-fertilization)
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E3 embryo medium

Tricaine (MS-222) for anesthesia

Mounting medium (e.g., low-melting-point agarose)

Fluorescence stereomicroscope or confocal microscope

Procedure:

e Preparation of Staining Solution:

o Prepare a 10 uM working solution of AC-green in E3 embryo medium.

e Staining:

o Transfer zebrafish larvae to a small petri dish or a well of a multi-well plate.

o Remove the E3 medium and replace it with the 10 uM AC-green staining solution.

o Incubate the larvae for 20 minutes at 28.5°C, protected from light.

e Washing:

o Remove the staining solution.

o Wash the larvae three times with fresh E3 medium to remove excess probe.

e Mounting and Imaging:

o Anesthetize the larvae using Tricaine in E3 medium.

o Mount the anesthetized larvae in low-melting-point agarose on a microscope slide or in an
imaging dish.

o Image the larvae using a fluorescence microscope with appropriate settings for AC-green
(Ex: 400 nm, Em: 475 nm).
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Protocol 3: Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of AC-green using a
standard MTT assay.

Materials:

e Cultured cells (e.g., HepG2, HelLa)

o 96-well cell culture plates

o Complete cell culture medium

e AC-green

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

e Microplate reader

Procedure:

e Cell Seeding:

o Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for
24 hours.

e Treatment:
o Prepare different concentrations of AC-green in complete culture medium.

o Remove the old medium from the wells and add 100 uL of the AC-green solutions at
various concentrations. Include a vehicle control (medium with DMSO) and a positive
control for cytotoxicity (e.g., doxorubicin).

o Incubate for the desired period (e.g., 24 or 48 hours).

e MTT Assay:
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[e]

o

[¢]

[¢]

Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C.

Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

Shake the plate for 10 minutes.

» Data Analysis:

o

o

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations
Mechanism of AC-green Action

AC-green (Non-fluorescent) Fluorescent Product

Reaction Intermediatej
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Click to download full resolution via product page

Caption: Mechanism of AC-green fluorescence activation.

Experimental Workflow for Live Cell Imaging
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Caption: Workflow for live cell imaging with AC-green.

Signaling Pathway: Thioredoxin System and VDP
Regulation

Caption: Role of the Thioredoxin system in regulating VDPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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